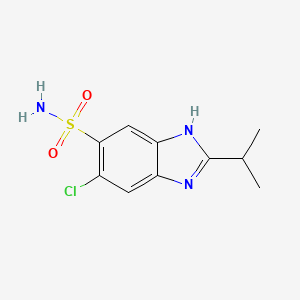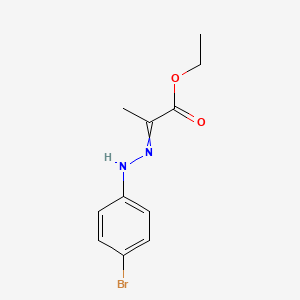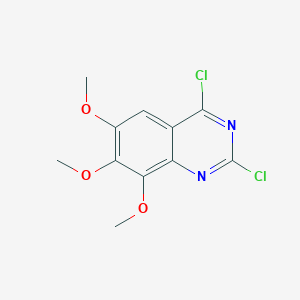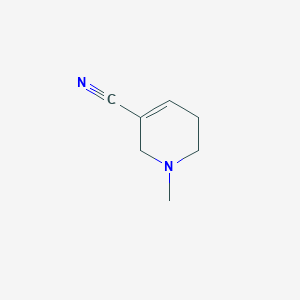![molecular formula C8H7NO3 B8732082 1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone CAS No. 76470-46-7](/img/structure/B8732082.png)
1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone” is a chemical compound with a molecular weight of 166.93 . It is also known as [1,3]dioxolo [4,5-b]pyridin-6-ylboronic acid .
Synthesis Analysis
The synthesis of related compounds has been achieved by an efficient one-pot three-component reaction . The process involves reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction conditions . This method is efficient and largely acceptable due to its simple operational procedure, broad substrate scope, column chromatography-free separations, and high yield of products .Molecular Structure Analysis
The InChI code for the compound is 1S/C6H6BNO4/c9-7 (10)4-1-5-6 (8-2-4)12-3-11-5/h1-2,9-10H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
CAS RN |
76470-46-7 |
|---|---|
Product Name |
1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone |
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1-([1,3]dioxolo[4,5-b]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C8H7NO3/c1-5(10)6-2-7-8(9-3-6)12-4-11-7/h2-3H,4H2,1H3 |
InChI Key |
FCWABXGEIUQUFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C1)OCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

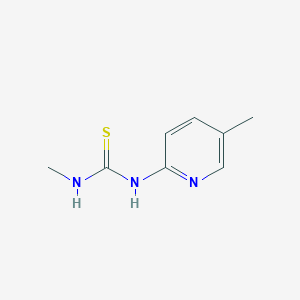
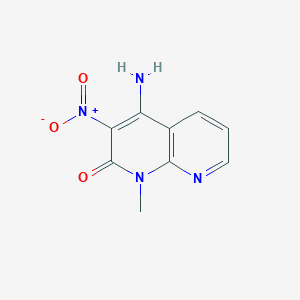
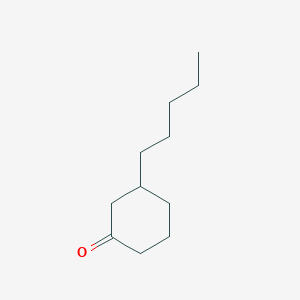


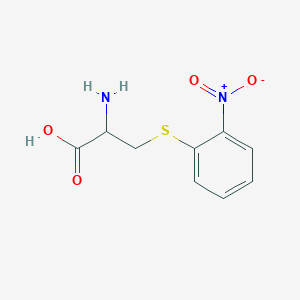
![2-Hydroxymethylthieno[2,3-b]-thiophene](/img/structure/B8732021.png)
